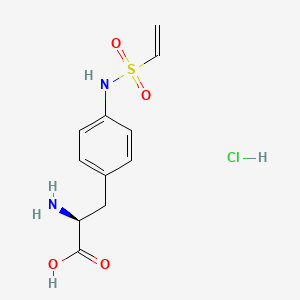![molecular formula C9H17NO3 B13637756 3-[(Oxan-4-yloxy)methoxy]azetidine](/img/structure/B13637756.png)
3-[(Oxan-4-yloxy)methoxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Oxan-4-yloxy)methoxy]azetidine is a heterocyclic compound that features both azetidine and oxane rings Azetidines are four-membered nitrogen-containing rings, while oxanes are six-membered oxygen-containing rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-4-yloxy)methoxy]azetidine typically involves the formation of the azetidine ring followed by the introduction of the oxane moiety. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene. This method is efficient but requires precise control of reaction conditions to achieve high yields.
Another approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of β-amino alcohols can yield azetidines, which can then be functionalized to introduce the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the aza Paternò–Büchi reaction. This allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Oxan-4-yloxy)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by the ring strain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-[(Oxan-4-yloxy)methoxy]azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(Oxan-4-yloxy)methoxy]azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxane ring may enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-3-carboxylic acid: A conformationally constrained analogue of β-proline.
3-(4-Oxymethylphenyl)azetidine-3-carboxylic acid: Another analogue used in peptide synthesis.
Uniqueness
3-[(Oxan-4-yloxy)methoxy]azetidine is unique due to the presence of both azetidine and oxane rings, which confer distinct chemical and physical properties. This dual-ring structure can lead to enhanced reactivity and potential bioactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
3-(oxan-4-yloxymethoxy)azetidine |
InChI |
InChI=1S/C9H17NO3/c1-3-11-4-2-8(1)12-7-13-9-5-10-6-9/h8-10H,1-7H2 |
InChI-Schlüssel |
AHSVMKUNMFNSFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1OCOC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13637716.png)

![[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid](/img/structure/B13637734.png)
![2-Amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13637742.png)

![2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid](/img/structure/B13637746.png)

